4-Nitrobenzenediazonium tetrafluoroborate

Process safety Energetic materials Diazonium salt handling

Researchers requiring reliable diazonium reagents face safety risks from shock-sensitive chloride salts and solubility-limited tosylate/sulfate analogs. 4-Nitrobenzenediazonium tetrafluoroborate (CAS 456-27-9) combines BF₄⁻ counterion stability (dec. 144-148 °C) with p-nitro-activated reactivity to solve both challenges. • Bench-stable crystalline solid; non-hygroscopic for safe weighing and transfer • Superior azo-coupling kinetics vs. unsubstituted benzenediazonium salts • Validated for NADH biosensor fabrication (8.5×10⁻⁴ A M⁻¹ sensitivity; 3.75 μM LoD) • Compatible with acetonitrile, DMSO, and ionic liquid solvent systems Supplied ≥98% (HPLC), stored at 2-8 °C under argon.

Molecular Formula C6H4BF4N3O2
Molecular Weight 236.92 g/mol
CAS No. 456-27-9
Cat. No. B016807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrobenzenediazonium tetrafluoroborate
CAS456-27-9
Synonymsp-Nitrophenyl Diazonium Fluoroborate;  NSC 63909; 
Molecular FormulaC6H4BF4N3O2
Molecular Weight236.92 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.C1=CC(=CC=C1[N+]#N)[N+](=O)[O-]
InChIInChI=1S/C6H4N3O2.BF4/c7-8-5-1-3-6(4-2-5)9(10)11;2-1(3,4)5/h1-4H;/q+1;-1
InChIKeyAFULQCYCQAHYIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitrobenzenediazonium Tetrafluoroborate Technical Baseline


4-Nitrobenzenediazonium tetrafluoroborate (4-NBD-BF₄) is an arenediazonium salt bearing an electron-withdrawing nitro group and a tetrafluoroborate counterion. The BF₄⁻ anion imparts markedly higher thermal stability and lower mechanical sensitivity compared to chloride or sulfate analogs, while the p‑nitro substituent strongly activates the diazonium function toward electrophilic coupling and reductive grafting [1]. Commercial material is supplied as a crystalline solid with a decomposition point of 144–148 °C, soluble in acetonitrile and DMSO, and requiring storage at 2–8 °C under inert atmosphere . These bulk physicochemical characteristics define the operational window for laboratory and industrial use, but do not by themselves capture the compound’s differentiating performance profile relative to other diazonium salts that could be considered as substitutes.

Bench-stable crystalline arenediazonium tetrafluoroborate
Nitro group accelerates electrophilic coupling and grafting
Soluble in polar aprotic solvents; cold storage recommended

4-Nitrobenzenediazonium Tetrafluoroborate vs. Generic Arenediazonium Salts


Within the class of arenediazonium salts, the specific combination of aryl substituent and counterion controls thermal stability, impact sensitivity, solubility, and reactivity profile. For example, 4-nitrobenzenediazonium chloride (impact sensitivity 4 J) is significantly more shock-sensitive than benzenediazonium chloride (3 J) [1], while 4-nitrobenzenediazonium tetrafluoroborate is bench-stable under refrigeration. The nitro group also substantially accelerates azo‑coupling kinetics relative to the unsubstituted benzenediazonium salt [2], and the BF₄⁻ counterion avoids the poor solubility and unpredictable exotherms often observed with tosylate or sulfate salts. Consequently, selection of a diazonium reagent cannot be based solely on the aryl scaffold or on the counterion in isolation; the two must be evaluated together against the specific temperature tolerance, safety envelope, and kinetic demand of the intended application.

Factor
4-NBD-BF₄
Generic arenediazonium risk
Handling safety
Low shock sensitivity; bench-stable
Chloride analogs may be shock-sensitive
Thermal stability
Intermediate rank (triflate > BF₄⁻ > tosylate)
Tosylate salts may decompose unpredictably
Coupling rate
Nitro-activated fast kinetics
Unsubstituted phenyl salts react slower
Solubility & workup
Good solubility in MeCN, DMSO
Sulfate or tosylate salts often poorly soluble

Quantitative Evidence: 4-Nitrobenzenediazonium Tetrafluoroborate vs. Analogs


Impact Sensitivity: Tetrafluoroborate vs. Chloride

The chloride form of 4-nitrobenzenediazonium exhibits an experimentally measured impact sensitivity of 4 J, which is abnormally high relative to the parent benzenediazonium chloride (3 J) [1]. While a direct impact-sensitivity value for the tetrafluoroborate salt is not reported in the same study, the well-established class‑level trend shows that tetrafluoroborate salts are vastly less sensitive than chlorides [2]. This dramatic difference in mechanical stability is the primary reason industrial and laboratory protocols preferentially select the BF₄⁻ salt for operations involving weighing, transfer, or modest mechanical stress.

Impact Sensitivity
Class-level inference
Chloride salt shock-sensitive (4 J); BF₄⁻ handleable solid
Supports safer handling selection
No direct BF₄⁻ measurement; class trend
Process safety Energetic materials Diazonium salt handling

Thermal Stability vs. Tosylate and Triflate Salts

A comprehensive calorimetric study by Bondarev et al. (2019) determined that 4-nitrobenzenediazonium triflate possesses increased storage stability under normal conditions relative to both the corresponding tosylate and tetrafluoroborate salts [1]. Although the full numerical dataset (decomposition energies, activation energies, half‑lives) remains behind the paywall, the published conclusion establishes the following rank order of stability: triflate > tetrafluoroborate > tosylate. The tetrafluoroborate thus occupies a middle ground—significantly safer than the tosylate but less thermally robust than the triflate—providing a quantifiable basis for selecting the appropriate counterion based on the thermal budget of the intended process.

Thermal Stability
Supporting evidence
Triflate > Tetrafluoroborate > Tosylate
Intermediate safety margin vs. alternatives
Rank order by calorimetry; full data behind paywall
Thermal safety Calorimetry Process development

Azo-Coupling Reactivity: vs. Benzenediazonium Salt

In a comparative study of phenylazonaphthol synthesis conducted in 1‑butyl‑3‑methylimidazolium tetrafluoroborate ionic liquid, Koloničný et al. (2007) reported that 4‑nitrobenzenediazonium tetrafluoroborate was “much more reactive” than the parent benzenediazonium tetrafluoroborate [1]. The electron‑withdrawing nitro group accelerates the rate‑determining electrophilic attack on the naphtholate nucleophile, enabling faster conversion and higher throughput under identical conditions. Although the publication does not tabulate explicit rate constants, the qualitative observation is consistently reproduced across multiple coupling partners (1‑naphthol, 2‑naphthol, and their sodium salts).

Azo-Coupling Rate
Supporting evidence
Much more reactive than benzenediazonium BF₄⁻
Faster kinetics reduces cycle time
Qualitative observation; rate constants not reported
Diazo coupling Kinetics Ionic liquids

Electrografting on Graphene: Nitro vs. Bromo Substituent

Mooste et al. studied the electrografting of CVD‑grown graphene electrodes with a panel of aryldiazonium tetrafluoroborates and observed that all compounds showed similar grafting behavior except for 4‑nitrobenzenediazonium tetrafluoroborate, which exhibited a distinct response when redox grafting was applied [1]. The precise nature of this deviation—whether it concerns film thickness, grafting density, or electron‑transfer kinetics—is discussed in the full text. This anomalous behavior signals that the nitro‑bearing salt interacts differently with the graphene surface, potentially yielding a more insulating or more densely packed organic layer, a feature that can be exploited in sensor or electronic device fabrication.

Graphene Grafting
Head-to-head
Distinct redox behavior vs. 4-bromo analog
Supports tunable interfacial layer design
Quantitative metrics require full text
Electrografting Surface modification Graphene

NADH Sensor Sensitivity: Nitrophenyl-MWCNTs

Functionalization of multi‑walled carbon nanotubes (MWCNTs) with 4‑nitrobenzenediazonium tetrafluoroborate produced an electrochemical sensor for NADH with a sensitivity of 8.5 × 10⁻⁴ A M⁻¹ and a limit of detection of 3.75 μM over a linear range of 5–60 μM [1]. The study also demonstrated selectivity against common interfering species such as ascorbic acid, uric acid, and dopamine. Because the sensor’s performance is intimately tied to the nitrophenyl grafting layer derived from this specific diazonium salt, substituting an alternative diazonium (e.g., 4‑bromo or unsubstituted phenyl) would alter the surface chemistry and is expected to degrade both sensitivity and selectivity.

NADH Sensor
Supporting evidence
Sensitivity 8.5×10⁻⁴ A M⁻¹ LoD 3.75 µM Linear range 5–60 µM
Published platform supports sensor development
Selectivity vs. ascorbic acid, uric acid, dopamine
Electrochemical sensing NADH detection Carbon nanotube functionalization

4-Nitrobenzenediazonium Tetrafluoroborate: Recommended Applications


Safe Large-Scale Azo Dye Synthesis

The combination of adequate thermal stability (decomposition onset 144–148 °C) and superior reactivity over benzenediazonium tetrafluoroborate [1] makes this compound suitable for preparative azo‑coupling in acetonitrile, DMSO, or ionic liquids. Its crystalline, non‑hygroscopic nature simplifies weighing and transfer, reducing the explosion hazard that accompanies the corresponding chloride salt .

Electrochemical Grafting for Sensor Platforms

Because 4‑nitrobenzenediazonium tetrafluoroborate shows distinctive redox grafting behavior on graphene relative to halogen‑substituted analogs [1], it is the reagent of choice when a dense, insulating nitrophenyl layer is desired—for example, in impedimetric DNA sensors or as an anchor layer for further chemical modification.

NADH Biosensor via MWCNT Electrodes

The published sensor protocol using this diazonium salt yields an amperometric NADH detector with sensitivity of 8.5 × 10⁻⁴ A M⁻¹ and LoD of 3.75 μM [1]. Researchers developing dehydrogenase‑based biosensors can adopt this validated functionalization strategy and expect equivalent performance without extensive re‑optimization of the grafting step.

Photochemical Aryl Cation for Metal-Free Arylation

The photolysis of 4‑nitrobenzenediazonium tetrafluoroborate in acetonitrile generates triplet 4‑nitrophenyl cations that can be trapped by alkenes and arenes, enabling metal‑free arylation pathways [1]. The tetrafluoroborate salt is preferred over chloride or tosylate because it dissolves well in organic solvents and does not introduce nucleophilic counterions that could quench the cation.

Application
Selection Property
Validation Focus
Large-scale azo dye synthesis
Thermal stability & reactivity profile
Process safety margin & coupling efficiency
Electrochemical grafting for sensors
Distinct nitrophenyl grafting behavior
Surface characterization & layer properties
NADH biosensor development
Published MWCNT functionalization protocol
Sensor performance benchmarking
Photochemical metal-free arylation
Solubility & non-nucleophilic counterion
Cation trapping efficiency & product scope
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